Welcome to the BenchChem Online Store!
molecular formula C6H6N6O2S B1676161 Megazol CAS No. 19622-55-0

Megazol

Cat. No. B1676161
M. Wt: 226.22 g/mol
InChI Key: VDZZTXBMKRQEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03940411

Procedure details

In a similar manner, acid treatment of the mixture of 1-(1-methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide and ethyl 1-methyl-5-nitro-2-imidazolecarboxylate thiosemicarbazone, gives the title compound.
Name
1-(1-methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-methyl-5-nitro-2-imidazolecarboxylate thiosemicarbazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[C:10]([NH:12][NH:13][C:14]([NH2:16])=[S:15])=N.CN1C([N+]([O-])=O)=CN=C1C(=NNC(N)=S)OCC>>[NH2:16][C:14]1[S:15][C:10]([C:3]2[N:2]([CH3:1])[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=2)=[N:12][N:13]=1

Inputs

Step One
Name
1-(1-methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C(=N)NNC(=S)N
Name
ethyl 1-methyl-5-nitro-2-imidazolecarboxylate thiosemicarbazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C(OCC)=NNC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=NN1)C=1N(C(=CN1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.